Cas no 101682-68-2 (3-Bromo-4-nitrobenzaldehyde)
3-Bromo-4-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-nitrobenzaldehyde
- Benzaldehyde, 3-bromo-4-nitro-
- 3-bromo-4-nitro-benzaldehyde
- PubChem4173
- KSC494G1T
- Benzaldehyde,3-bromo-4-nitro-
- ZVNHPTMSLSAAET-UHFFFAOYSA-N
- RP27858
- FCH1332231
- AM84045
- 3-Bromo-4-nitrobenzaldehyde, AldrichCPR
- BC002732
- EN001899
- SCHEMBL99723
- A16283
- FT-0642459
- 101682-68-2
- MFCD00968939
- AKOS015890177
- DS-11889
- AC-9224
- SY065954
- Q-102469
- DTXSID40396191
- CS-W006816
- DB-012657
-
- MDL: MFCD00968939
- Inchi: 1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
- InChI Key: ZVNHPTMSLSAAET-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 228.93700
- Monoisotopic Mass: 228.937
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.8±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 311.6°C at 760 mmHg
- Flash Point: 142.2±23.7 °C
- Refractive Index: 1.653
- PSA: 62.89000
- LogP: 2.69300
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Bromo-4-nitrobenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
3-Bromo-4-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048805-1g |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 98% | 1g |
£81.00 | 2022-02-28 | |
| Fluorochem | 048805-5g |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 98% | 5g |
£250.00 | 2022-02-28 | |
| Fluorochem | 048805-10g |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 98% | 10g |
£428.00 | 2022-02-28 | |
| AstaTech | 56464-1/G |
3-BROMO-4-NITROBENZALDEHYDE |
101682-68-2 | 97% | 1g |
$99 | 2023-09-17 | |
| AstaTech | 56464-5/G |
3-BROMO-4-NITROBENZALDEHYDE |
101682-68-2 | 97% | 5g |
$297 | 2023-09-17 | |
| AstaTech | 56464-25/G |
3-BROMO-4-NITROBENZALDEHYDE |
101682-68-2 | 97% | 25g |
$1252 | 2023-09-17 | |
| Alichem | A014000835-5g |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 98% | 5g |
$303.37 | 2023-09-04 | |
| Alichem | A014000835-10g |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 98% | 10g |
$513.48 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ979-50mg |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 97% | 50mg |
86.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FZ979-200mg |
3-Bromo-4-nitrobenzaldehyde |
101682-68-2 | 97% | 200mg |
213.0CNY | 2021-07-12 |
3-Bromo-4-nitrobenzaldehyde Suppliers
3-Bromo-4-nitrobenzaldehyde Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-Bromo-4-nitrobenzaldehyde
Professional Introduction to 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2)
3-Bromo-4-nitrobenzaldehyde, with the chemical formula C₇H₄BrNO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde features a bromine atom and a nitro group substituent on a benzene ring, making it a versatile intermediate for various synthetic applications. The compound's unique structural properties have garnered attention in recent years due to its potential in developing novel therapeutic agents and materials.
The CAS number 101682-68-2 provides a unique identifier for this chemical, ensuring precise classification and reference in scientific literature. The presence of both bromine and nitro functional groups imparts distinct reactivity, allowing for diverse chemical transformations. These characteristics make 3-Bromo-4-nitrobenzaldehyde a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
In recent years, researchers have been exploring the applications of 3-Bromo-4-nitrobenzaldehyde in the development of pharmaceutical intermediates. The compound's ability to undergo selective functionalization has opened doors for creating structurally diverse derivatives with potential biological activity. For instance, studies have shown its utility in synthesizing benzodiazepine analogs, which are known for their anxiolytic and sedative properties. The bromine substituent, in particular, facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of additional functional groups with high precision.
The nitro group in 3-Bromo-4-nitrobenzaldehyde also plays a crucial role in its reactivity. Nitro compounds are well-documented for their ability to serve as precursors in the synthesis of heterocyclic structures. Researchers have leveraged this property to develop novel scaffolds for antimicrobial and anticancer agents. The nitro group can be reduced to an amine, which can then be further modified through diazotization or other coupling reactions to introduce additional pharmacophores.
Advances in computational chemistry have further enhanced the understanding of 3-Bromo-4-nitrobenzaldehyde's reactivity. Molecular modeling studies have predicted optimal reaction conditions for various transformations, including oxidation and reduction processes. These predictions have been validated experimentally, demonstrating the compound's potential as a reliable synthetic intermediate. The integration of computational methods with traditional wet chemistry has streamlined the development of novel drug candidates derived from this compound.
The pharmaceutical industry has shown particular interest in 3-Bromo-4-nitrobenzaldehyde due to its role in synthesizing bioactive molecules. For example, recent research has highlighted its use in creating inhibitors targeting specific enzyme pathways involved in inflammation and neurodegeneration. The compound's structural flexibility allows chemists to modify its core framework while retaining key pharmacological properties, making it an attractive candidate for drug discovery programs.
Beyond pharmaceutical applications, 3-Bromo-4-nitrobenzaldehyde has found utility in material science. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers are exploring its incorporation into conductive polymers and organic semiconductors, where its aromatic structure can contribute to enhanced electronic characteristics.
The synthesis of 3-Bromo-4-nitrobenzaldehyde typically involves nitration followed by bromination of benzaldehyde or related precursors. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for industrial-scale production. Recent advancements in green chemistry have also influenced the synthesis of this compound, with efforts focused on reducing waste and improving energy efficiency.
In conclusion, 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and organic synthesis. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone molecule in modern chemistry.
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